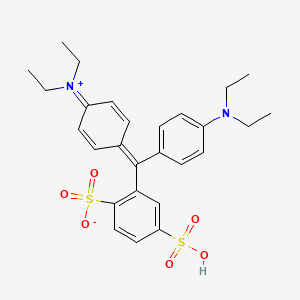

Isosulfan blue inner salt

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of isosulfan blue inner salt involves several steps:

Sulphonation: 2-chlorobenzaldehyde is sulphonated using fuming sulphuric acid to obtain 4-chloro-3-formyl-benzenesulfonic acid.

Treatment with Sodium Sulphite: The resulting compound is treated with sodium sulphite to produce benzaldehyde-2,5-disulfonic acid sodium salt.

Condensation: This intermediate is then condensed with N,N-diethylaniline in the presence of hydrochloric acid to form 4-[Bis[4-(diethylamino)phenyl]methyl]benzene-2,5-disulphonic acid.

Analyse Chemischer Reaktionen

Isosulfan blue inner salt undergoes various chemical reactions:

Oxidation: The compound can be oxidized using agents like manganese dioxide (MnO2) in water.

Substitution: It can undergo substitution reactions, particularly involving the aromatic rings.

Complex Formation: Isosulfan blue can form complexes with other compounds, which is useful in its application as a diagnostic agent.

Common reagents used in these reactions include fuming sulphuric acid, sodium sulphite, hydrochloric acid, and manganese dioxide. The major products formed from these reactions are intermediates like benzaldehyde-2,5-disulfonic acid sodium salt and the final product, this compound .

Wissenschaftliche Forschungsanwendungen

Isosulfan blue inner salt has a wide range of applications in scientific research:

Wirkmechanismus

Isosulfan blue inner salt works by binding to serum proteins upon subcutaneous administration. It is then picked up by the lymphatic vessels, which become delineated by the blue dye. This localization to the lymphatic system aids in the surgical identification of tumor sentinel nodes, which stain blue .

Vergleich Mit ähnlichen Verbindungen

Isosulfan blue inner salt is unique compared to other similar compounds due to its specific application in lymphatic imaging. Similar compounds include:

Patent Blue V: Another dye used for similar purposes but with different chemical properties.

Methylene Blue: Used in various diagnostic procedures but not as effective in lymphatic imaging.

Indocyanine Green: Used for imaging but has different absorption and emission properties compared to isosulfan blue.

This compound stands out due to its high specificity and effectiveness in lymphatic imaging, making it a preferred choice in medical diagnostics .

Biologische Aktivität

Isosulfan blue inner salt, a triphenylmethane dye, is primarily utilized as a lymphatic imaging agent during sentinel lymph node biopsy (SLNB) procedures. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical applications, and associated case studies.

Isosulfan blue (C27H31N2NaO6S2) is characterized by its ability to selectively bind to lymphatic tissues following intradermal injection. Approximately 50% of the dye is weakly bound to serum proteins, facilitating its rapid transport through the lymphatics, which minimizes diffusion into surrounding tissues . The dye's mechanism allows for effective localization of sentinel nodes, which are critical in cancer staging and treatment planning.

Pharmacokinetics

- Administration : Isosulfan blue is administered via intradermal or parenchymal injection.

- Absorption : The dye is absorbed through lymphatic channels and enters the systemic circulation.

- Distribution : It exhibits a volume of distribution that allows for effective identification of sentinel nodes.

- Elimination : Isosulfan blue is excreted unchanged in urine, with a half-life of several hours due to slow release from lymphatic tissues .

Biological Activity and Clinical Applications

Isosulfan blue has been extensively studied for its efficacy in identifying sentinel lymph nodes in various cancers, including breast cancer, melanoma, and squamous cell carcinoma. Its primary role in SLNB has been validated through numerous clinical studies.

Efficacy in Sentinel Lymph Node Biopsy

A comparative study evaluated the effectiveness of 10% fluorescein sodium versus 1% isosulfan blue in breast SLNB. The findings indicated that while both agents effectively identified sentinel nodes, fluorescein sodium demonstrated superior detection rates (100% vs. 80% for isosulfan blue) and shorter fading times .

| Study | Agent Used | Detection Rate | Average Fading Time |

|---|---|---|---|

| Ren et al. (2016) | 1% Isosulfan Blue | 80% | Longer than fluorescein sodium |

| Nakamura et al. (2019) | Isosulfan Blue | Not specified | Not specified |

Case Studies and Clinical Observations

- Adverse Reactions : A comprehensive review at Memorial Sloan-Kettering Cancer Center involving 2392 patients reported a 1.6% incidence of allergic reactions to isosulfan blue during SLNB. Most reactions were mild (urticaria or rash), with severe reactions being rare .

- Pulse Oximeter Interference : A study demonstrated that isosulfan blue injection significantly interfered with pulse oximeter readings, causing a median decrease in oxygen saturation of up to 5%. This effect persisted for approximately 195 minutes post-injection .

- Comparative Safety : In a case-control study comparing methylene blue and isosulfan blue, no significant differences were found regarding sentinel node identification success rates or adverse effects, suggesting that both dyes are safe alternatives for lymphatic mapping .

Eigenschaften

IUPAC Name |

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFDZBOHMOBOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057805 | |

| Record name | Isosulfan blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ | |

| Record name | Isosulfan blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green liquid | |

CAS No. |

68238-36-8 | |

| Record name | Isosulfan blue [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosulfan blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSULFAN BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosulfan blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.